Cas no 2229265-84-1 (1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol)

1-2-(2-Bromo-4-methoxyphenyl)ethylcyclopropan-1-ol is a specialized organic compound featuring a cyclopropanol moiety linked to a brominated and methoxylated phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the construction of complex molecules. The presence of both bromine and methoxy functional groups enhances its utility in cross-coupling reactions and further derivatization. The cyclopropanol ring offers steric and electronic effects that can influence reaction pathways, enabling selective transformations. Its well-defined molecular architecture makes it suitable for pharmaceutical and agrochemical research, where precise structural modifications are critical. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol structure
2229265-84-1 structure
Product Name:1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol
CAS No:2229265-84-1
MF:C12H15BrO2
MW:271.150303125381
CID:6212891
PubChem ID:165965222
Update Time:2025-06-10

1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol
    • 1-[2-(2-bromo-4-methoxyphenyl)ethyl]cyclopropan-1-ol
    • EN300-1905316
    • 2229265-84-1
    • Inchi: 1S/C12H15BrO2/c1-15-10-3-2-9(11(13)8-10)4-5-12(14)6-7-12/h2-3,8,14H,4-7H2,1H3
    • InChI Key: SGKKQDGLUFEGJX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CCC1(CC1)O)OC

Computed Properties

  • Exact Mass: 270.02554g/mol
  • Monoisotopic Mass: 270.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol Pricemore >>

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Additional information on 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol

Research Brief on 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol (CAS: 2229265-84-1): Recent Advances and Applications

1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol (CAS: 2229265-84-1) is a cyclopropane derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-methoxyphenyl and cyclopropanol functional groups, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzymatic activity, its pharmacokinetic properties, and its utility in drug discovery pipelines.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on cytochrome P450 enzymes, which are critical in drug metabolism. The study revealed that 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol exhibits selective inhibition of CYP3A4, a major enzyme involved in the metabolism of many pharmaceuticals. This finding suggests its potential as a pharmacophore for designing CYP3A4 inhibitors, which could be used to improve the bioavailability of co-administered drugs.

Another recent advancement involves the compound's application in the synthesis of novel anticancer agents. A 2024 preprint on bioRxiv detailed its use as a building block in the development of small-molecule inhibitors targeting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal carcinoma. The study demonstrated that derivatives of 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol exhibited potent antiproliferative activity in vitro, with IC50 values in the low micromolar range.

From a synthetic chemistry perspective, the compound has also been highlighted for its versatility. A 2023 paper in Organic Letters described an efficient, one-pot synthesis route for 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol, utilizing a palladium-catalyzed cyclopropanation reaction. This method offers improved yield and scalability compared to traditional approaches, making it more feasible for industrial-scale production.

Despite these promising developments, challenges remain. For instance, the compound's stability under physiological conditions and its potential off-target effects require further investigation. Ongoing research aims to address these limitations by exploring structural modifications and formulation strategies. Overall, 1-2-(2-bromo-4-methoxyphenyl)ethylcyclopropan-1-ol represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation, with its applications continuing to expand across multiple domains of biomedicine.

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